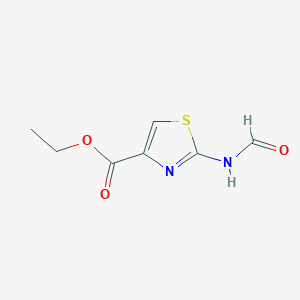
ethyl 2-formamido-1,3-thiazole-4-carboxylate
Description
Ethyl 2-formamidothiazole-4-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the formamido group enhances its reactivity and potential for forming various derivatives.
Properties
CAS No. |
123724-91-4 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
ethyl 2-formamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5-3-13-7(9-5)8-4-10/h3-4H,2H2,1H3,(H,8,9,10) |
InChI Key |
XXEMKKFSTBPYGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
Synonyms |
4-Thiazolecarboxylicacid,2-(formylamino)-,ethylester(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formamidothiazole-4-carboxylate can be synthesized through the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction typically proceeds as follows:
- Ethyl bromopyruvate and thiourea are mixed in ethanol.
- The mixture is refluxed for 24 hours.
- The progress of the reaction is monitored using thin-layer chromatography (TLC).
- The product is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-formamidothiazole-4-carboxylate may involve optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors and automated monitoring systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formamidothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-formamidothiazole-4-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-formamidothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- Methyl 2-aminothiazole-4-carboxylate
- 2-Aminothiazole-4-carboxylic acid
Comparison: Ethyl 2-formamidothiazole-4-carboxylate is unique due to the presence of the formamido group, which enhances its reactivity and potential for forming hydrogen bonds. This distinguishes it from similar compounds like ethyl 2-aminothiazole-4-carboxylate, which lacks the formamido group and may have different reactivity and biological activity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


